molecular formula C19H31BN2O3Si B13341799 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No.: B13341799
M. Wt: 374.4 g/mol
InChI Key: PLNATOTXQQHLKZ-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a complex organic compound that features a boronate ester and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Boronate Ester: This step often involves the use of boronic acids or boronate esters in the presence of catalysts such as palladium or copper.

    Attachment of the Trimethylsilyl Group: This is usually done through silylation reactions using reagents like trimethylsilyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the indazole ring, potentially leading to hydrogenated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Hydrogenated indazole derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its boronate ester and indazole moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole

Uniqueness

The unique combination of a boronate ester and a trimethylsilyl group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole imparts distinct chemical properties, making it more versatile in synthetic applications compared to its analogs. This compound’s ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable tool in both research and industrial settings.

Properties

Molecular Formula

C19H31BN2O3Si

Molecular Weight

374.4 g/mol

IUPAC Name

trimethyl-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C19H31BN2O3Si/c1-18(2)19(3,4)25-20(24-18)17-15-10-8-9-11-16(15)22(21-17)14-23-12-13-26(5,6)7/h8-11H,12-14H2,1-7H3

InChI Key

PLNATOTXQQHLKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)COCC[Si](C)(C)C

Origin of Product

United States

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